1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
Overview
Description
1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with ethylthio-substituted thiadiazole derivatives. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes steps such as:
Preparation of starting materials: Synthesis of 1-ethyl-1H-pyrazole-5-carboxylic acid and ethylthio-substituted thiadiazole derivatives.
Reaction setup: Mixing the starting materials in a suitable solvent, such as dichloromethane or acetonitrile.
Dehydration: Addition of a dehydrating agent to promote the formation of the amide bond.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes. For example, it may inhibit enzymes responsible for the synthesis of bacterial cell walls, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation. By inhibiting key enzymes or receptors, it can reduce the production of pro-inflammatory cytokines or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-5-carboxamide: Lacks the ethylthio-substituted thiadiazole moiety, resulting in different biological activities.
5-(ethylthio)-1,3,4-thiadiazole-2-amine: Contains the ethylthio-substituted thiadiazole moiety but lacks the pyrazole ring, leading to variations in its chemical reactivity and biological properties.
Uniqueness
1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyrazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS2/c1-3-15-7(5-6-11-15)8(16)12-9-13-14-10(18-9)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJWWUOZSJJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NN=C(S2)SCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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